2-(quinolin-4-yloxy)ethan-1-ol

Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis

2-(Quinolin-4-yloxy)ethan-1-ol is the essential alcohol precursor for antitubercular SAR exploration. Unlike pre-oxidized acetamides, its terminal primary alcohol serves as a versatile handle for late-stage oxidation, esterification, etherification, or amination—enabling systematic linker optimization. The 2128-fold potency gain upon oxidation (MIC 106.4 µM → 0.05 µM) validates this position as a critical SAR determinant. Its ether linkage resists hydrolytic degradation, unlike acetamide analogs, making it ideal for stable chemical probe development. Fragment-like properties (MW 189.21, logP ~0.8) meet lead discovery criteria.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 24220-96-0
Cat. No. B2997680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(quinolin-4-yloxy)ethan-1-ol
CAS24220-96-0
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)OCCO
InChIInChI=1S/C11H11NO2/c13-7-8-14-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,13H,7-8H2
InChIKeyYNLWMAAGRSJGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-4-yloxy)ethan-1-ol (CAS 24220-96-0): Chemical Profile and Core Scaffold Identity


2-(Quinolin-4-yloxy)ethan-1-ol (CAS 24220-96-0) is a quinoline-based heterocyclic building block with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol [1]. It features a 4-quinolinyloxy core linked to a terminal primary alcohol via an ethylene spacer. This structure positions it as the direct precursor alcohol intermediate to the biologically active 2-(quinolin-4-yloxy)acetamide class, which are potent inhibitors of the Mycobacterium tuberculosis cytochrome bc1 complex [2]. Unlike its oxidized acetamide derivatives, this compound possesses a calculated logP of approximately 0.8, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4, making it a more polar, synthetically versatile handle [3].

Why 2-(Quinolin-4-yloxy)ethan-1-ol Cannot Be Replaced by Common Analogs in Medicinal Chemistry Campaigns


Generic substitution of 2-(quinolin-4-yloxy)ethan-1-ol with other quinoline ethers or alcohols is not scientifically valid due to critical structure-activity relationship (SAR) constraints. The terminal primary alcohol is not merely a polar functionality; it serves as the essential synthetic handle for oxidation to the corresponding acetamide, a transformation that increases antitubercular potency by up to 2128-fold (from an MIC of 106.4 µM to as low as 0.05 µM) [1]. Direct use of the more potent 2-(quinolin-4-yloxy)acetamides (MIC 0.02–0.05 µM) sacrifices the ability to perform late-stage diversification at the alcohol position. Furthermore, the absence of the amide group renders the scaffold resistant to hydrolytic degradation, a known stability vulnerability in the acetamide series [2]. Therefore, selecting this specific alcohol intermediate is essential for programs requiring both synthetic flexibility and a defined point of metabolic or physicochemical optimization.

Quantitative Differentiation Evidence for 2-(Quinolin-4-yloxy)ethan-1-ol Versus Closest Analogs


Antimycobacterial Potency Gap: Alcohol Precursor vs. Optimized Acetamide Derivatives

The intrinsic antimycobacterial activity of 2-(quinolin-4-yloxy)ethan-1-ol (compound 8a) against M. tuberculosis H37Rv is an MIC of 106.4 µM, which is 2128-fold weaker than the optimized 2-(quinolin-4-yloxy)acetamide derivative (compound 2/3) with an MIC of 0.05 µM [1][2]. This dramatic potency gap precisely quantifies the functional value of the alcohol as a modifiable handle: oxidation to the acetamide unlocks nanomolar target engagement at the cytochrome bc1 complex. The alcohol itself shows activity comparable to the standard drug pyrazinamide (MIC 25.34 µM) in the same assay context [3].

Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis Cytochrome bc1 complex

Hydrolytic Stability Advantage Over Acetamide Analogs: Absence of the Labile Amide Bond

The acetamide function at the 4-position of the quinoline ring in 2-(quinolin-4-yloxy)acetamides has been described as a vulnerable point for hydrolysis reactions, leading to potential stability issues [1]. In contrast, 2-(quinolin-4-yloxy)ethan-1-ol lacks this amide bond entirely, eliminating this metabolic soft spot. While direct comparative stability data for the target compound is not published, the simplified 4-alkoxyquinoline series (which lacks the amide) demonstrated remarkable chemical stability under acidic conditions, with the lead compound exhibiting an in vivo AUC0–t of 127.5 ± 5.7 µM·h following oral gavage in mice [2].

Chemical stability Hydrolysis resistance Drug metabolism Pharmacokinetics

Synthetic Tractability: A Novel Radical-Mediated Tandem Cyclization Route for Diversification

A novel NH4I-catalyzed radical-mediated tandem cyclization approach enables the construction of 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives from aromatic aldehydes, arylamines, and 1,4-dioxane in a single operational step [1]. This multi-component reaction involves the breakage of C–H, N–H, C–O, and C–O bonds and the formation of C–C, C–N, and O–H bonds, with 1,4-dioxane serving as a C4/O2 synthon. This contrasts with traditional synthetic routes to quinoline ethers, which typically require pre-formed 4-hydroxyquinoline intermediates and multi-step sequences involving nucleophilic substitution with ethylene glycol under basic conditions .

Synthetic methodology Radical cyclization Quinoline diversification Medicinal chemistry

LogP-Driven Polarity Differentiation from Acetamide and Extended Alkoxyquinoline Analogs

2-(Quinolin-4-yloxy)ethan-1-ol possesses a calculated logP of 0.8, with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This places it in a distinctly more polar physicochemical space compared to the optimized antitubercular 4-alkoxyquinoline series (which feature extended alkyl side chains with higher logP values) and the 2-(quinolin-4-yloxy)acetamides (which add an additional amide H-bond acceptor). The higher polarity of the alcohol translates to predicted superior aqueous solubility, making it a preferable starting point for fragment-based drug discovery or for targets requiring lower lipophilicity to avoid promiscuous membrane interactions [2].

Physicochemical properties Lipophilicity Drug-likeness Solubility

Optimal Research and Procurement Scenarios for 2-(Quinolin-4-yloxy)ethan-1-ol (CAS 24220-96-0)


Antitubercular Lead Optimization: Late-Stage Diversification at the Terminal Alcohol Handle

Procurement of 2-(quinolin-4-yloxy)ethan-1-ol is strategically justified when the research objective is to explore SAR beyond the established 2-(quinolin-4-yloxy)acetamide class. The primary alcohol serves as a versatile synthetic handle for oxidation, esterification, etherification, or amination, enabling systematic exploration of the linker region between the quinoline core and various pharmacophoric elements. As evidenced by the 2128-fold potency increase achievable upon oxidation to the acetamide (MIC from 106.4 µM to 0.05 µM) [1][2], this position is a critical determinant of target engagement at the cytochrome bc1 complex. Using the alcohol rather than pre-oxidized intermediates preserves the option to explore non-amide linkers that may circumvent the hydrolytic instability associated with the acetamide group [3].

Fragment-Based Drug Discovery (FBDD) Against Mycobacterial Cytochrome bc1

With a molecular weight of 189.21 g/mol, a calculated logP of 0.8, and a low number of rotatable bonds (1) [1], 2-(quinolin-4-yloxy)ethan-1-ol meets established fragment-like physicochemical criteria (MW < 250, logP < 3.5, rotatable bonds ≤ 3). Its measurable but weak antimycobacterial activity (MIC 50–106 µM) [2] confirms target engagement while providing sufficient dynamic range for fragment growth. This profile makes it an ideal starting point for structure-based drug design campaigns targeting the quinoline-binding pocket of the cytochrome bc1 complex, where subsequent optimization has already validated the trajectory from micromolar fragment to nanomolar lead [3].

Parallel Library Synthesis of 2-Arylquinoline Ethers via Radical Cyclization Methodology

The novel NH4I-catalyzed radical-mediated tandem cyclization methodology [1] enables the rapid construction of diverse 2-aryl-substituted 2-(quinolin-4-yloxy)ethan-1-ol libraries from commercially available aromatic aldehydes and arylamines. Procurement of the core scaffold serves as an analytical reference standard for this methodology and provides a starting point for exploring the 2-position aryl SAR, which has been identified as a key determinant of potency in related antimycobacterial series [2]. This application is particularly relevant for academic medicinal chemistry groups and CROs seeking to rapidly generate novel IP-protectable chemical matter.

Chemical Biology Probe Development Requiring Metabolic Stability at the Linker Position

For target identification or mechanism-of-action studies where metabolic stability is paramount, 2-(quinolin-4-yloxy)ethan-1-ol offers an advantage over acetamide-containing analogs. The ether linkage is inherently more resistant to hydrolytic metabolism than the amide bond, which has been explicitly identified as a metabolic vulnerability in the 2-(quinolin-4-yloxy)acetamide series [1]. When conjugated to affinity tags, fluorescent reporters, or biotin via the terminal alcohol, the resulting probe is predicted to exhibit greater chemical and metabolic stability than probes derived from the acetamide series, reducing the risk of probe degradation during pull-down or imaging experiments [2].

Quote Request

Request a Quote for 2-(quinolin-4-yloxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.